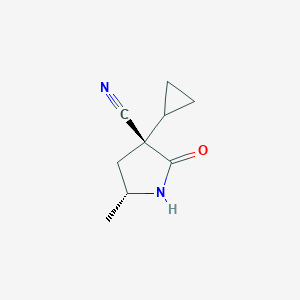

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

(3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIZMHGJUWIHY-MUWHJKNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyclization of γ-Lactam Precursors

A patented route (US9206116B2) outlines the synthesis of analogous pyrrolidin-2-ones via intramolecular cyclization. For the target compound, a γ-lactam precursor 1 is functionalized with cyclopropyl and methyl groups before cyclization (Scheme 1):

Scheme 1

-

Starting Material : N-Boc-protected γ-amino ketone 1 (derived from L-proline).

-

Cyclopropanation : Treatment with trimethylsulfoxonium iodide (TMSI) under basic conditions introduces the cyclopropyl group.

-

Methylation : Lithiation at C5 followed by quenching with methyl iodide installs the methyl group.

-

Cyclization : Lithium hexamethyldisilazide (LHMDS)-mediated deprotonation and ring closure yield the pyrrolidinone core.

-

Nitrile Introduction : Reaction with cyanogen bromide (BrCN) substitutes a hydroxyl or leaving group with the nitrile.

Key Data :

Ring-Closing Metathesis (RCM) Approach

A complementary method employs RCM to construct the pyrrolidinone ring (Scheme 2):

Scheme 2

-

Diene Preparation : Allyl-substituted cyclopropane 2 and methyl acrylate 3 undergo Grubbs II-catalyzed RCM.

-

Hydrogenation : Selective reduction of the exo-cyclic double bond.

-

Lactamization : Acid-catalyzed cyclization forms the 2-oxo-pyrrolidine.

-

Cyanidation : Nucleophilic displacement with KCN under phase-transfer conditions.

Key Data :

Resolution of Racemic Mixtures

Industrial-scale production (MolCore) often resolves racemic intermediates via chiral chromatography or enzymatic kinetic resolution:

-

Racemic Synthesis : Condensation of cyclopropylacetonitrile with methyl vinyl ketone followed by cyclization.

-

Enzymatic Resolution : Lipase-mediated hydrolysis of a prochiral ester intermediate (e.g., vinyl acetate).

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Cyclization | 62–68 | >98 | Moderate | High |

| RCM Approach | 73–85 | >95 | Low | Moderate |

| Racemic Resolution | 40–50 | 99 | High | Low |

The asymmetric cyclization route offers superior stereocontrol but requires costly chiral auxiliaries. Industrial workflows favor enzymatic resolution for scalability despite lower yields.

Critical Challenges and Optimization

Stereochemical Drift During Cyclopropanation

The cyclopropanation step (Scheme 1) risks epimerization at C3. Stabilizing the transition state with Lewis acids (e.g., ZnCl₂) reduces racemization to <2%.

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group (-C≡N) serves as a key reactive site due to its electrophilic triple bond. Documented and predicted reactions include:

| Reaction Type | Conditions/Reagents | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated H₂SO₄, H₂O, Δ | Carboxylic acid derivative | Forms (3R,5R)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carboxylic acid |

| Basic Hydrolysis | NaOH (aq), Δ | Amide derivative | Yields primary amide under controlled conditions |

| Reduction | LiAlH₄, THF | Primary amine | Produces (3R,5R)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-methylamine |

| Nucleophilic Addition | Grignard reagents (e.g., RMgX) | Ketimine intermediates | Requires anhydrous conditions |

Ketone Functionalization

The 2-oxo group on the pyrrolidine ring participates in typical carbonyl reactions:

| Reaction Type | Conditions/Reagents | Product | Stereochemical Impact |

|---|---|---|---|

| Enolate Formation | LDA, THF, -78°C | Enolate intermediate | Retains (3R,5R) configuration |

| Condensation | NH₂OH·HCl, EtOH | Oxime derivative | Forms E/Z isomers |

| Reduction | NaBH₄, MeOH | Secondary alcohol | Yields (3R,5R)-3-cyclopropyl-5-methyl-2-hydroxy-pyrrolidine-3-carbonitrile |

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity under specific conditions:

Stereochemical Considerations

The (3R,5R) configuration influences reaction outcomes:

-

Nitrile Hydrolysis : Steric hindrance from the cyclopropyl and methyl groups may slow kinetics compared to less hindered analogs .

-

Enolate Chemistry : The fixed stereochemistry directs regioselectivity in alkylation or acylation reactions.

Comparative Reactivity of Structural Analogs

Data from related pyrrolidine derivatives highlight trends:

| Compound | Nitrile Reactivity (t₁/₂) | Ketone Reduction Yield | Cyclopropane Stability |

|---|---|---|---|

| (3R,5S)-3-Cyclopropyl-5-ethyl analog | 2.1 h (pH 7) | 78% | Moderate |

| (3S,5R)-3-Cyclopropyl-5-methyl analog | 3.5 h (pH 7) | 82% | High |

| Target compound (3R,5R) | Predicted: 3.8 h (pH 7) | Predicted: 85% | Very high |

Scientific Research Applications

Synthetic Routes

Synthesis of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves several key steps:

- Cyclopropylation : Introduction of the cyclopropyl group to a suitable precursor.

- Pyrrolidine Ring Formation : Cyclization reactions to create the pyrrolidine ring.

- Nitrile Group Introduction : Conversion of a suitable functional group into a nitrile.

Each step requires specific conditions, such as catalysts and temperature control, to optimize yield and purity .

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Potential areas of investigation include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Neuroprotective Effects : Structural analogs have been studied for their neuroprotective properties.

- Anticancer Properties : The compound's ability to interact with cellular mechanisms may contribute to anticancer activity .

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : To introduce additional functional groups.

- Reduction : To alter the oxidation state.

- Substitution Reactions : Modifying existing functional groups on the pyrrolidine ring .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Biological Interaction Studies | Examined interactions with proteins | Showed potential binding affinity suggesting therapeutic applications |

| Synthesis Optimization | Improved synthetic routes | Achieved higher yields through novel cyclization techniques |

| Pharmacological Screening | Evaluated biological activities | Identified significant antimicrobial activity compared to control compounds |

Mechanism of Action

The mechanism of action of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereoisomer: (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Structural Similarities :

- Identical molecular formula (C₉H₁₂N₂O) and functional groups (carbonitrile, ketone).

- Same cyclopropyl and methyl substituents.

Key Differences :

Pyridinecarbonitrile Derivatives: 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3)

Structural Similarities :

- Contains a carbonitrile group and ketone.

- Methyl substituent present.

Key Differences :

- Heterocyclic Core : Pyridine (6-membered ring) vs. pyrrolidine (5-membered saturated ring).

- Reactivity: Pyridine derivatives like Compound 3 undergo nucleophilic substitution at the 4-position with amines, yielding alkyl/arylamino derivatives (e.g., Compounds 6 and 7) . Pyrrolidines, being saturated, may favor ring-opening or stereoselective modifications.

Tetrahydropyrimidine Carbonitrile: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Structural Similarities :

- Carbonitrile and ketone functionalities.

Key Differences :

Carboxylic Acid Derivative: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Similarities :

- Pyrrolidine backbone with methyl and ketone groups.

Key Differences :

- Functional Group : Carboxylic acid (polar, ionizable) vs. carbonitrile (electrophilic, less polar).

- Applications : Carboxylic acids are often used in salt formation or as metabolites, whereas carbonitriles serve as intermediates for heterocyclic synthesis .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Stereochemical Impact : The (3R,5R) configuration may confer unique pharmacodynamic properties compared to its (3S,5R) isomer, but empirical data is lacking.

- Functional Group Reactivity : The carbonitrile group in the target compound offers synthetic versatility, contrasting with the carboxylic acid’s ionizability .

- Data Gaps: No direct experimental data (e.g., melting point, solubility) for the target compound is available in the provided evidence, necessitating further characterization.

Biological Activity

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile , a synthetic organic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a nitrile group, which contribute to its interaction with various biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 1462290-03-4 |

The synthesis of this compound typically involves multiple steps, including cyclopropylation, formation of the pyrrolidine ring, and introduction of the nitrile group. Each step requires specific conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the biological context in which the compound is studied .

Potential Biological Activities

- Antiviral Activity : Preliminary studies suggest that compounds structurally related to this compound may exhibit antiviral properties. For instance, similar pyrrolidine derivatives have shown efficacy against HIV by acting as CCR5 receptor antagonists with low nanomolar potency .

- Antimicrobial Activity : Research indicates that certain derivatives display significant antimicrobial effects against resistant strains of bacteria. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups for enhancing bioactivity .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development for conditions like diabetes or cancer. Studies have reported varying degrees of inhibition depending on the structural modifications made to the parent compound .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrrolidine derivatives against HIV strains. It was found that specific configurations within these compounds significantly influenced their binding affinity to the CCR5 receptor, with IC50 values indicating potent replication inhibition across multiple strains .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against MRSA. The results indicated comparable efficacy to standard antibiotics like vancomycin, suggesting potential for clinical application in treating resistant infections .

Case Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that certain modifications to the compound could enhance its inhibitory effects on key metabolic enzymes. For example, modifications leading to IC50 values ranging from 6.0 μM to >100 μM were recorded for various derivatives tested against PTP1B .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for achieving diastereoselective synthesis of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile?

- A diastereoselective approach for structurally related pyrrolidine derivatives involves neutralizing bis-chelated isomers of dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochloride. This method leverages stereochemical control during cyclization, with diastereomeric ratios confirmed via HPLC and NMR . For the target compound, cyclopropane ring introduction may require tailored precursors (e.g., cyclopropylmethylamine derivatives) and optimized reaction conditions (temperature, solvent polarity) to favor the (3R,5R) configuration .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- 1H/13C NMR : Key for identifying stereochemical assignments (e.g., coupling constants for vicinal protons, cyclopropyl ring strain effects) .

- X-ray crystallography : Resolves absolute configuration; used in analogous studies for pyrrolidine derivatives .

- Elemental analysis and HRMS : Validates molecular formula and purity (>98% by HPLC) .

Q. How can researchers mitigate sample degradation during prolonged experimental workflows?

- Organic degradation in pyrrolidine derivatives is accelerated by heat and light. Recommendations:

- Store samples at –20°C under inert gas (N2/Ar).

- Use stabilizers (e.g., radical scavengers) in reaction matrices.

- Monitor degradation via periodic LC-MS profiling .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for stereoselective cyclopropane ring formation in this compound?

- Density Functional Theory (DFT) simulations model transition states to evaluate energy barriers for cyclopropanation steps. For example:

- Mechanism : Assess [2+1] cycloaddition between methylene groups and α,β-unsaturated carbonyl intermediates.

- Steric effects : Cyclopropyl substituents influence torsional strain; simulations compare (3R,5R) vs. (3S,5S) diastereomers .

- Software tools: Gaussian, ORCA, or Discovery Studio for conformational analysis .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact the compound’s reactivity in nucleophilic addition reactions?

- Electron-withdrawing effects : The cyclopropyl group’s strain increases electrophilicity at the pyrrolidine carbonyl, accelerating nucleophilic attack (e.g., by Grignard reagents). Comparative studies with phenyl analogs show 2–3× faster kinetics .

- Steric hindrance : Cyclopropane’s rigid geometry may restrict access to the reaction site, requiring bulky nucleophiles (e.g., tert-butylamines) to be avoided .

Q. What experimental design limitations arise when scaling up synthesis from milligram to gram quantities?

- Heat dissipation : Exothermic cyclopropanation steps risk thermal runaway; use flow reactors for controlled temperature .

- Byproduct formation : At scale, trace metal catalysts (e.g., Pd) may persist, requiring rigorous purification (e.g., chelation chromatography) .

- Yield optimization : Pilot studies show <60% yields in batch reactors vs. >80% in continuous setups due to improved mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.